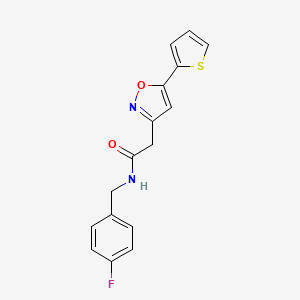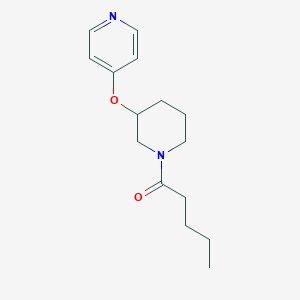![molecular formula C12H19Cl3N4 B2899505 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride CAS No. 2059944-53-3](/img/structure/B2899505.png)
4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride” is a type of organic compound . It is offered by Benchchem for CAS No. 2059944-53-3 .
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is a core component of this compound . It is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs . The synthesis of imidazole-containing compounds has been reported in various studies .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole shows both acidic and basic properties due to its amphoteric nature . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 325.67 .科学研究应用
4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
作用机制
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with various targets depending on their structure and functional groups . The specific interactions of “4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride” with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Imidazole derivatives have been known to affect a variety of biochemical pathways depending on their specific targets . Further experimental studies would be needed to determine the exact pathways affected by “this compound”.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the absorption and distribution of this compound
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, which could result in various molecular and cellular effects depending on their specific targets . Further experimental studies would be needed to determine the exact effects of this compound.
实验室实验的优点和局限性
One of the main advantages of using 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, this compound has been shown to selectively inhibit certain HDAC isoforms, making it a more targeted and specific tool for studying the effects of HDAC inhibition. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors, which may limit its usefulness in certain applications.
未来方向
There are several potential future directions for research on 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride. One area of interest is in the development of new cancer therapies based on this compound and other HDAC inhibitors. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on gene expression and cell behavior. Finally, there is potential for the development of new antibiotics based on this compound's antimicrobial properties.
合成方法
The synthesis of 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride involves the reaction between 2-aminobutane and 2-bromo-5-(pyridin-2-yl)imidazole in the presence of a palladium catalyst. The reaction results in the formation of this compound as a white solid, which is then purified and converted to its hydrochloride salt for further use.
属性
IUPAC Name |
4-(5-pyridin-2-yl-1H-imidazol-2-yl)butan-1-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.3ClH/c13-7-3-1-6-12-15-9-11(16-12)10-5-2-4-8-14-10;;;/h2,4-5,8-9H,1,3,6-7,13H2,(H,15,16);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTACZEGOOQXCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(N2)CCCCN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B2899424.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2899425.png)
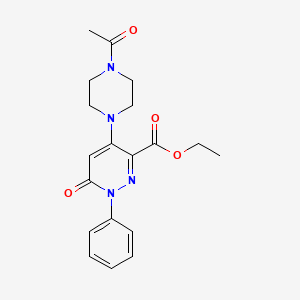
![5-(sec-butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2899428.png)

![3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2899430.png)
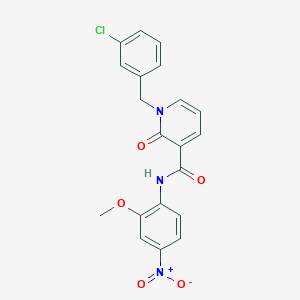
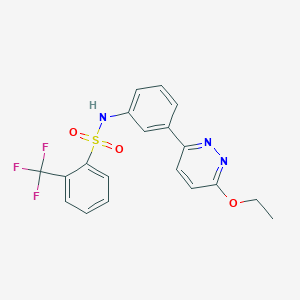
![4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane hydrochloride](/img/structure/B2899437.png)

![N-[(Z)-[2-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B2899440.png)

